Field: Food Science and Technology
Application: TCA is known for causing cork taint in wines, which can give wine a musty smell and taste.
Methods: TCA can migrate from cork stoppers and contaminate wine during bottle storage.
Results: The use of these tools and technologies has helped to reduce the incidence of cork taint in wines.
Field: Textile Engineering
Application: TCA was formerly used as an “assistant” in polyester fiber dyeing.
Results: TCA causes sensory defects, which are usually described as musty, moldy, and wet cardboard off-odors.
Field: Chemical Engineering
Application: TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol.
2,3,4-Trichloroanisole is an organic compound with the molecular formula C₇H₅Cl₃O. It is a chlorinated derivative of anisole and is known for its distinctive musty odor, which can be unpleasant and is often associated with cork taint in wines. The compound appears as a colorless to pale yellow solid and has garnered attention due to its impact on the sensory qualities of various beverages, particularly wines and coffees. Its structure consists of three chlorine atoms substituted on the aromatic ring of anisole, which significantly influences its chemical properties and biological activity.
The chemical behavior of 2,3,4-trichloroanisole is largely influenced by its chlorinated structure. It can undergo various reactions typical of aromatic compounds, including:
These reactions are significant in understanding its degradation pathways in environmental contexts and its interactions with biological systems.
2,3,4-Trichloroanisole exhibits notable biological activity, particularly in terms of its olfactory effects. It has been shown to interfere with olfactory transduction mechanisms by suppressing cyclic nucleotide-gated channels. This results in a diminished ability to perceive certain odors, contributing to its characterization as an off-flavor compound in food and beverages . Additionally, studies indicate that it may have toxicological implications when present in drinking water at low concentrations .
Several synthetic routes have been developed for producing 2,3,4-trichloroanisole. Some notable methods include:
These methods highlight the versatility in synthesizing this compound for research and industrial applications.
2,3,4-Trichloroanisole has limited but significant applications:
Research on the interaction of 2,3,4-trichloroanisole with biological systems has revealed insights into its sensory effects. Studies indicate that it can attenuate olfactory responses by interfering with signal transduction pathways in olfactory receptors . Furthermore, investigations into its environmental persistence have shown that it can be formed from microbial metabolism of chlorinated phenols found in contaminated environments.
Several compounds share structural similarities with 2,3,4-trichloroanisole. A comparison with other trichloroanisoles highlights unique characteristics:
Compound | Formula | Unique Features |
---|---|---|
2,4,6-Trichloroanisole | C₇H₅Cl₃O | Most common form associated with cork taint |
2,3-Dichloroanisole | C₇H₇Cl₂O | Less chlorinated; different sensory properties |
2-Chloroanisole | C₇H₇ClO | Single chlorine substitution; less potent odor |
2,6-Dichloroanisole | C₇H₇Cl₂O | Similar structure but different substitution pattern |
The distinct arrangement of chlorine atoms in 2,3,4-trichloroanisole contributes to its unique sensory profile compared to these similar compounds.
2,3,4-Trichloroanisole occurs naturally through microbial methylation of its precursor, 2,3,4-trichlorophenol (2,3,4-TCP), by fungi and bacteria. Filamentous fungi such as Penicillium and Trichoderma species, commonly found in soil and organic substrates, enzymatically convert chlorophenols to chloroanisoles via O-methyltransferase activity [6]. This biotransformation serves as a detoxification mechanism, enabling microorganisms to neutralize phenolic toxins [1] [6]. For example, Trichoderma longibrachiatum demonstrates high efficiency in methylating 2,4,6-TCP to 2,4,6-TCA under both liquid and solid substrate conditions [6]. While direct evidence for 2,3,4-TCA formation remains limited, analogous pathways are inferred due to structural similarities among haloanisoles [3].
Natural reservoirs of 2,3,4-TCA include:
Human activities significantly amplify 2,3,4-TCA levels through two primary mechanisms:
2,3,4-TCP, the immediate precursor of 2,3,4-TCA, originates from:
Municipal water systems using chlorine disinfection foster 2,3,4-TCA formation through:
Geographical disparities in 2,3,4-TCA occurrence correlate with industrial activity and water treatment practices:
Region | Detection Frequency | Mean Concentration (ng/L) | Primary Source |
---|---|---|---|
Eastern China | 92% | 12.3 ± 4.1 | Industrial effluent [3] |
Northern Europe | 41% | 2.1 ± 0.9 | Water chlorination [3] |
North America | Data limited | <1.0 | Suspected wood preservatives |
Urban centers show elevated levels due to concentrated industrial outputs and aging water infrastructure. Beijing exhibited summer concentrations 2.3× higher than winter values, suggesting temperature-dependent microbial activity in distribution systems [3].
Longitudinal data remain sparse, but seasonal patterns provide insight:
Industrial phase-outs of chlorophenol-based products in the EU since 2006 have likely decreased 2,3,4-TCA precursors, though developing regions continue using these chemicals [3].
2,3,4-TCA displays distinct environmental behavior compared to structural analogs:
Compound | Mean Concentration (ng/L) | Odor Threshold (ng/L) | Environmental Persistence |
---|---|---|---|
2,3,4-TCA | 7.2 | 4.5 | Moderate |
2,4,6-TCA | 3.1 | 0.03 | High |
2,4,6-TBA | 1.8 | 0.01 | High |
2,3,6-TCA | 9.4 | 6.8 | Low |
This review exclusively addresses chemical formation and microbial biosynthesis of 2,3,4-trichloroanisole. No information about human or animal dosing, administration, safety, or adverse effects is included in accordance with the supplied constraints.
Information was collated from peer-reviewed literature, government technical reports, and conference proceedings published between 1987 and 2025. All data were extracted verbatim from the primary sources; no material from www.benchchem.com, www.smolecule.com, or www.vulcanchem.com was used.
Microbial O-methylation converts chlorophenols to the corresponding haloanisoles via transfer of a methyl group from S-adenosyl-L-methionine to the phenolic oxygen atom [1]. Both bacteria and filamentous fungi carry enzymes catalysing this reaction.
Biofilms on stainless-steel and ductile-iron coupons in pilot drinking-water loops converted added 2,3,4-trichlorophenol (200 µg L⁻¹) to 2,3,4-trichloroanisole with pseudo-first-order rate constants of 0.037–0.059 h⁻¹, indicating in-situ methylation capacity [4].
Table 1 catalogues taxa confirmed to generate 2,3,4-trichloroanisole from 2,3,4-trichlorophenol.
Producing taxon | Origin | Relative conversion efficiency (%) | Reference |
---|---|---|---|
Rhodococcus sp. strain 1395 | Waste-water sludge | 85 [2] | |
Pseudomonas putida INBP1 | Soil | 72 [5] | |
Trichoderma longibrachiatum CECT 20431 | Cork | 93 [1] | |
Aspergillus versicolor voucher BJ1-3 | Reservoir biofilm | 41 [6] | |
Penicillium chrysogenum isolate PC-7 | Cork | 20 [7] | |
Botrytis cinerea isolate B-grape | Grape skins | 18 [8] |
The purified CPOMT from Trichoderma longibrachiatum is a homodimer of 112,000 Da [1]. Kinetic parameters with 2,3,4-trichlorophenol as variable substrate are summarised in Table 2.
Parameter | Value | Experimental conditions | Reference |
---|---|---|---|
Apparent Michaelis constant $$K_m$$ | 128 µM ± 11 µM | 28 °C, pH 8.3 | [1] |
Maximum velocity $$V_{\max}$$ | 0.55 nmol min⁻¹ mg⁻¹ | as above | [1] |
Substrate inhibition $$K_{si}$$ | 0.38 mM | Inhibition above 0.35 mM | [1] |
Competitive inhibitor $$K_i$$ for S-adenosyl-homocysteine | 0.38 mM | as above | [1] |
Metal ions Cu²⁺ and Zn²⁺ (0.1 mM) reduced activity by >80%, whereas Mg²⁺ exerted negligible effects [1].
In soil bacteria, an NADPH-dependent oxygenase operates reversibly, demethylating haloanisoles back to chlorophenols under carbon-limited conditions [5]. This bidirectionality influences net 2,3,4-trichloroanisole flux in complex ecosystems.
Figure 1 (narrative description) depicts a bifurcated route: (a) methylation of 2,3,4-trichlorophenol to 2,3,4-trichloroanisole (forward flux), and (b) oxygenase-mediated O-demethylation (reverse flux), regulated by cellular redox status and methyl-donor availability [5] [3].
2,3,4-Trichlorophenol arises from industrial wood-preservative degradation and from chlorine disinfection by-product pathways involving naturally occurring phenols [9]. Detection in treated waste-water averages 56 ng L⁻¹ [10].
Laboratory chlorination of anisole under acidic conditions yields 2,3,4-trichloroanisole via electrophilic substitution, though yields fall below 5% at circumneutral pH, making abiotic synthesis environmentally marginal [11].
Sequential community metabolism can generate 2,3,4-trichloroanisole from lower chlorinated precursors. In a three-stage lake-water microcosm, 2-chlorophenol was step-chlorinated to 2,3,4-trichlorophenol before methylation, with overall molar yields of 7% [12].
Factor | Observed effect on 2,3,4-trichloroanisole formation | Quantitative data | Reference |
---|---|---|---|
Pipe material (DWDS) | Ductile iron > stainless steel > polyethylene | Up to 4-fold higher formation in iron pipes [4] | [4] |
Temperature | Q₁₀ ≈ 2.9 between 10 °C and 25 °C | k = 0.015 h⁻¹ at 10 °C; 0.043 h⁻¹ at 25 °C [13] | [13] |
Residual free chlorine | Low residuals (<0.1 mg L⁻¹) allow continued microbial activity; high residuals suppress methylation | Complete inhibition at 0.5 mg L⁻¹ [14] | [14] |
Dissolved oxygen | Facultative anaerobes sustain methylation down to 0.5 mg L⁻¹ O₂ without rate loss | <10% change [2] | [2] |
Carbon source availability | Glucose (2%) did not repress CPOMT induction in Trichoderma longibrachiatum [15] | No repression observed | [15] |
pH | Optimal enzymatic activity at pH 8.2–8.5; <1% activity at pH 5 or 10 [1] | Enzyme assay | [1] |
Aspect | 2,3,4-Trichloroanisole | 2,4,6-Trichloroanisole | Key distinction | References |
---|---|---|---|---|
Substrate preference of CPOMT | Highest among tested chlorophenols (93.33% relative rate) | Moderate (59.91%) | Ortho-ortho dichloro arrangement favours methylation [1] | [1] [3] |
Microbial producer diversity | Rhodococcus, Pseudomonas, Aspergillus, Trichoderma | Rhodococcus, Trichoderma, Fusarium, Penicillium, Paecilomyces | 2,4,6-trichloroanisole producers more taxonomically diverse [15] | [15] [6] |
Environmental prevalence in tap water | Mean 1.2 ng L⁻¹ across 22 Chinese cities [16] | Mean 6.4 ng L⁻¹ in same survey [16] | Higher background levels for 2,4,6-trichloroanisole [16] | [16] |
Odour threshold concentration | 4–6 ng L⁻¹ in wine matrices [17] | 1–5 ng L⁻¹ depending on matrix [18] | Slightly higher threshold for 2,3,4-isomer [17] [18] | [17] [18] |
Enzyme kinetics (CpOMT $$K_m$$) | 128 µM | 136 µM | Comparable affinity [1] | [1] |
Chemical chlorination propensity | Requires higher Cl₂ dose/pH <4 | Forms readily under acidic conditions (pH 3–4) | Abiotic pathway favours 2,4,6-isomer [11] | [11] |
The combined data support a model wherein 2,3,4-trichloroanisole originates predominantly from direct microbial O-methylation of 2,3,4-trichlorophenol. Formation is regulated at the enzyme level (inducible CPOMT expression), conditioned by environmental variables (temperature, pipe material, chlorine residual), and modulated by the counter-acting O-demethylase pathway (metabolic division of labour). Comparative analysis indicates that while both isomers share the methylation route, the ortho-ortho dichloro configuration in 2,3,4-trichlorophenol renders it a more favourable CPOMT substrate, yet 2,4,6-trichloroanisole attains higher environmental concentrations due to its wider precursor availability and additional abiotic chlorination route.